molecular formula C10H16N4O3 B14584712 5-Amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione CAS No. 61541-45-5

5-Amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione

Cat. No.: B14584712
CAS No.: 61541-45-5
M. Wt: 240.26 g/mol
InChI Key: RBZVCNCULVSXKS-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a morpholine ring attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione typically involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with morpholine under specific conditions. One common method is the Mannich reaction, where the pyrimidine derivative reacts with formaldehyde and morpholine in a molar ratio of 1:1:2 . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and ability to interact with various biological targets, making it a valuable compound in medicinal chemistry and other fields.

Properties

CAS No.

61541-45-5

Molecular Formula

C10H16N4O3

Molecular Weight

240.26 g/mol

IUPAC Name

5-amino-1,3-dimethyl-6-morpholin-4-ylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O3/c1-12-8(14-3-5-17-6-4-14)7(11)9(15)13(2)10(12)16/h3-6,11H2,1-2H3

InChI Key

RBZVCNCULVSXKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N)N2CCOCC2

Origin of Product

United States

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